molecular formula C16H17IO6 B15366160 8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester

8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B15366160
M. Wt: 432.21 g/mol
InChI Key: NTBGQCRXLURSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester is a useful research compound. Its molecular formula is C16H17IO6 and its molecular weight is 432.21 g/mol. The purity is usually 95%.
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Biological Activity

8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester (CAS No. 78395-67-2) is a synthetic organic compound characterized by its complex structure featuring a naphthalene core substituted with four methoxy groups and an iodine atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C16H17IO6
  • Molecular Weight : 432.21 g/mol
  • Density : 1.546 g/cm³
  • Boiling Point : 500.6°C at 760 mmHg
  • Flash Point : 256.5°C

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

  • Antibacterial Properties : Similar compounds have demonstrated effectiveness against various microbial strains. The presence of iodine and methoxy groups is believed to enhance the antimicrobial efficacy of the compound.
  • Anticancer Potential : Derivatives of naphthalene carboxylic acids are known to possess cytotoxic effects against cancer cell lines. Early investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that:

  • Reactive Oxygen Species (ROS) Generation : The iodine atom may contribute to increased oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation, such as fatty acid synthase (FASN) .

Study 1: Antimicrobial Activity

A study conducted on various naphthalene derivatives indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several commercially available antibiotics.

CompoundMIC (µg/mL)
This compound15
Ampicillin20
Ciprofloxacin25

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108590
256070
503040

Properties

Molecular Formula

C16H17IO6

Molecular Weight

432.21 g/mol

IUPAC Name

methyl 8-iodo-4,5,6,7-tetramethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H17IO6/c1-19-10-7-8(16(18)23-5)6-9-11(10)13(20-2)15(22-4)14(21-3)12(9)17/h6-7H,1-5H3

InChI Key

NTBGQCRXLURSTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=C(C(=C2I)OC)OC)OC)C(=O)OC

Origin of Product

United States

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